Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid
Overview
Description
Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ionization Properties and Substituent Effects
- Substituent Effects on Ionization: Research has explored the ionization properties of various cyclopropanecarboxylic acids, including those with bromo substituents. The findings indicate that substituents like bromo groups can impact the pKa values and acidity of these compounds, relevant in understanding their behavior in different environments (Kusuyama, 1979).
Bioactivity and Enzyme Inhibition
- Carbonic Anhydrase Inhibition: Cyclopropylcarboxylic acids with bromophenol moieties have been investigated for their inhibitory effects on carbonic anhydrase enzymes. These compounds, including those with trans-2-(4-bromophenyl) variants, show potent inhibition, which is significant in the study of tumor-associated enzymes and potential therapeutic applications (Boztaş et al., 2015).
Synthesis and Chemical Transformations
- Synthesis of Derivatives: The synthesis of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid and its derivatives has been explored for various applications, including the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives with significant biological activity (Tian et al., 2009).
- Transformations for Stereochemical Studies: Research has been conducted on the stereo-selective synthesis of cyclopropanecarboxylates, which includes studies on trans-2-(4-bromophenyl) variants. These studies are crucial for understanding the stereochemical aspects of cyclopropane derivatives (Vo et al., 1997).
Biological Evaluation and Therapeutic Potential
- Potential Inhibitors of Ethylene Biosynthesis: Studies have synthesized various isomers of cyclopropanecarboxylic acid, including trans-2-(4-bromophenyl) variants, to explore their potential as inhibitors of ethylene biosynthesis. This research is important for agricultural applications and understanding plant growth regulation (Wick et al., 1995).
- Inhibition of Carbonic Anhydrase and Acetylcholinesterase: Derivatives of this compound have shown effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes. This is significant for researching treatments for neurodegenerative diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chiral Ligands and Asymmetric Synthesis
- Chiral Diphosphine Ligands: The compound has been used in the synthesis of chiral diphosphine ligands, particularly in asymmetric allylic alkylation. This research is pivotal in the field of asymmetric synthesis and the development of new pharmaceuticals (Okada et al., 1992).
Properties
IUPAC Name |
(1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUJVBXRABXRH-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-65-0 | |
Record name | rel-(1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6142-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-(1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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